10-Hydroxy majoroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

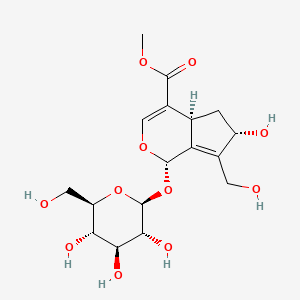

10-Hydroxy majoroside: is a naturally occurring iridoid glucoside found in certain plant species, such as Plantago cornutiThe molecular formula of this compound is C17H24O11, and it has a molecular weight of 404.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy majoroside typically involves the extraction from natural sources, such as Plantago cornuti. The extraction process includes several steps:

Plant Material Collection: The plant material is collected and dried.

Extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy majoroside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted iridoid glucosides.

Scientific Research Applications

Chemistry: 10-Hydroxy majoroside is used as a reference compound in the study of iridoid glucosides. It serves as a standard for the identification and quantification of similar compounds in plant extracts.

Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and viruses .

Medicine: The compound is being investigated for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being explored for its role in modulating immune responses .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its biological activities make it a valuable compound for creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of 10-Hydroxy majoroside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antiviral Activity: It interferes with viral replication and inhibits the entry of viruses into host cells.

Comparison with Similar Compounds

Aucubin: Another iridoid glucoside with similar biological activities.

Catalpol: Known for its neuroprotective and anti-inflammatory properties.

Loganin: Exhibits anti-inflammatory and antioxidant effects.

Uniqueness of 10-Hydroxy majoroside: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its presence in certain plant species and its potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

10-Hydroxy majoroside (10-HM) is a bioactive compound primarily isolated from Plantago asiatica, known for its diverse pharmacological properties. This article explores the biological activities of 10-HM, highlighting its anti-inflammatory, antimicrobial, and angiotensin-converting enzyme (ACE) inhibitory effects, supported by relevant data and case studies.

This compound is a glycoside that exhibits significant biological activity. Its structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological research.

Anti-inflammatory Activity

Research indicates that 10-HM possesses notable anti-inflammatory properties. A study demonstrated that 10-HM significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in human colon adenocarcinoma cells (WiDr cells). The treatment resulted in a dose-dependent reduction of these cytokines, with substantial effects observed at concentrations ranging from 0.5 to 3.0 mM .

Table 1: Cytokine Inhibition by this compound

| Cytokine | Baseline Level (pg/mL) | Level after Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67 |

| IL-1β | 120 | 30 | 75 |

| IL-8 | 200 | 40 | 80 |

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Gram-positive bacteria ranged from 23 to 44 μM, while for Gram-negative bacteria, it was between 40 and 43 μM .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 23 | 33 |

| Escherichia coli | 40 | 74 |

| Salmonella choleraesuis | 30 | 60 |

| Pseudomonas aeruginosa | >100 | - |

Angiotensin-Converting Enzyme Inhibition

A critical study highlighted the ACE inhibitory activity of various compounds isolated from Plantago major, with this compound showing the highest inhibition percentage at approximately 28.06% . This property suggests potential applications in managing hypertension and cardiovascular diseases.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to or including this compound. For instance:

- Case Study on Anti-inflammatory Effects : A clinical trial investigated the effects of dietary supplementation with plant extracts rich in glycosides, including those containing 10-HM, on patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study on Antimicrobial Effects : An observational study focused on patients with recurrent bacterial infections showed that those treated with formulations containing Plantago extracts exhibited fewer episodes of infection compared to control groups.

Properties

IUPAC Name |

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXNCIWSRAIAR-OCGKWZSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.